6,8-Dibromo-5-methylimidazo[1,2-a]pyridine
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Overview
Description
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of bromine atoms at positions 6 and 8, along with a methyl group at position 5, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine typically involves the bromination of 5-methylimidazo[1,2-a]pyridine. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar brominating agents but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridines with different functional groups.
Oxidized Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduced Products: Debrominated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazo[1,2-a]pyridine core play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
6-Bromo-5-methylimidazo[1,2-a]pyridine: Lacks the second bromine atom at position 8, which may affect its reactivity and biological activity.
5-Methylimidazo[1,2-a]pyridine: Lacks both bromine atoms, making it less reactive in certain substitution and oxidation reactions.
8-Bromo-5-methylimidazo[1,2-a]pyridine: Similar to this compound but with only one bromine atom, leading to different chemical and biological properties
The unique combination of bromine atoms at positions 6 and 8, along with the methyl group at position 5, makes this compound particularly versatile and valuable for various applications.
Properties
IUPAC Name |
6,8-dibromo-5-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c1-5-6(9)4-7(10)8-11-2-3-12(5)8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRIFCUJGZUPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=NC=CN12)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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